![molecular formula C13H9BrClN3O2 B5769710 N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide, also known as BCI, is a small molecule inhibitor that has been widely used in scientific research. BCI is a potent inhibitor of the enzyme calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), which plays a crucial role in various physiological processes such as energy metabolism, inflammation, and cell proliferation.
Mecanismo De Acción
N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide is a potent inhibitor of CaMKK2, which is a member of the Ca2+/calmodulin-dependent protein kinase family. CaMKK2 is activated by an increase in intracellular Ca2+ levels, which leads to the phosphorylation and activation of its downstream targets, such as AMP-activated protein kinase (AMPK) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV). This compound inhibits CaMKK2 activity by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation and activation of its downstream targets.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in different cell types and tissues. In liver cells, this compound has been shown to reduce glucose production by inhibiting CaMKK2-mediated activation of AMPK. In immune cells, this compound has been shown to reduce the production of pro-inflammatory cytokines by inhibiting CaMKK2-mediated activation of NF-κB. In cancer cells, this compound has been shown to inhibit cell proliferation and survival by inhibiting CaMKK2-mediated activation of mTORC1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its high potency and selectivity for CaMKK2. This compound has been shown to be a more potent inhibitor of CaMKK2 than other known inhibitors, such as STO-609 and STO-609-R. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide in scientific research. One area of interest is the role of CaMKK2 in metabolic disorders such as diabetes and obesity. This compound has been shown to reduce glucose production in liver cells, and further studies could investigate its potential as a therapeutic agent for these conditions. Another area of interest is the role of CaMKK2 in cancer progression and metastasis. This compound has been shown to inhibit cancer cell proliferation and survival, and further studies could investigate its potential as a cancer therapy. Finally, future studies could investigate the use of this compound in combination with other inhibitors or drugs to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide involves a multi-step process that starts with the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form 5-bromo-2-chlorobenzoyl chloride. The resulting compound is then reacted with 3-aminopyridine to form 3-(5-bromo-2-chlorobenzoyl)amino-pyridine, which is further reacted with cyanamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide has been widely used in scientific research to study the function of CaMKK2 and its role in various physiological processes. CaMKK2 is a key regulator of energy metabolism, and this compound has been shown to inhibit CaMKK2 activity and reduce glucose production in the liver. This compound has also been used to study the role of CaMKK2 in inflammation and immune response, as well as in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 5-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O2/c14-9-3-4-11(15)10(6-9)13(19)20-18-12(16)8-2-1-5-17-7-8/h1-7H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZMNAXETPAFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)C2=C(C=CC(=C2)Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)C2=C(C=CC(=C2)Br)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)
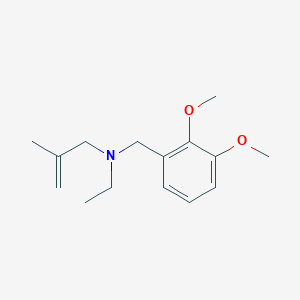
![N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)
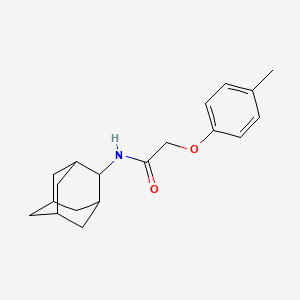
![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
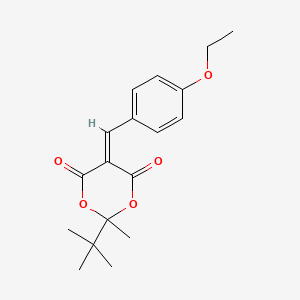
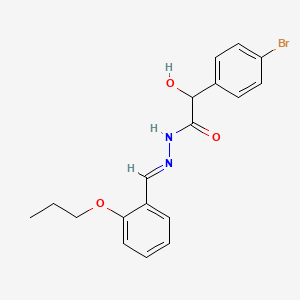

![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)

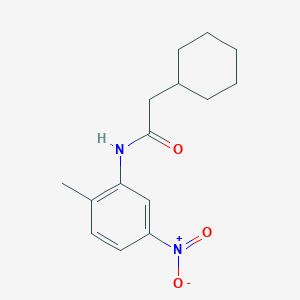
![N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)